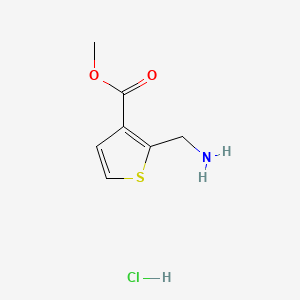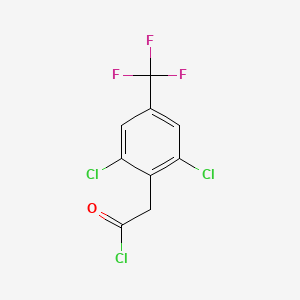
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% (2,6-DCFPC) is a powerful and versatile compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. 2,6-DCFPC is a chlorinated phenylacetyl chloride compound with a trifluoromethyl group. It is a useful reagent for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as an intermediate in the production of dyes, pharmaceuticals, and other organic compounds.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is a versatile compound with a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as an intermediate in the production of dyes, pharmaceuticals, and other organic compounds. Additionally, 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is an electrophilic compound and acts as a nucleophile in organic synthesis. It can react with a variety of nucleophiles, such as amines, alcohols, and thiols. The reaction is usually carried out in an aqueous solution at a temperature of 25-50°C. The reaction is reversible and the product of the reaction depends on the concentration of the reactants and the reaction conditions.
Biochemical and Physiological Effects
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is a volatile, colorless liquid with a pungent odor. It is toxic and can cause skin and eye irritation. Inhalation of the compound can cause respiratory tract irritation and inflammation. Ingestion of the compound can cause nausea, vomiting, and abdominal pain. Prolonged exposure to the compound can cause liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is a useful reagent for the synthesis of a variety of organic compounds. It is relatively inexpensive, easy to obtain, and can be stored for a long time. It is also relatively stable and has a low boiling point, making it easy to handle in the laboratory. However, the compound is toxic and can cause skin and eye irritation. Inhalation of the compound can cause respiratory tract irritation and inflammation. Ingestion of the compound can cause nausea, vomiting, and abdominal pain.
Direcciones Futuras
In the future, 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% could be used in the synthesis of more complex organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It could also be used in the development of new drugs and other medicinal compounds. Additionally, 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% could be used to create new materials and products, such as polymers and composites. Finally, 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% could be used to develop new methods for the synthesis of organic compounds.
Métodos De Síntesis
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% is synthesized by a two-step process. In the first step, 2,6-dichlorophenylacetyl chloride is reacted with trifluoromethanesulfonic acid in an aqueous solution. The reaction produces a mixture of 2,6-dichloro-4-(trifluoromethyl)phenylacetyl chloride (2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95%) and 2,6-dichloro-4-(trifluoroacetyl)phenylacetyl chloride (2,6-DCFAC). In the second step, the 2,6-DCFAC is separated from the 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride, 95% by distillation.
Propiedades
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3F3O/c10-6-1-4(9(13,14)15)2-7(11)5(6)3-8(12)16/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUMNYVHFWKBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


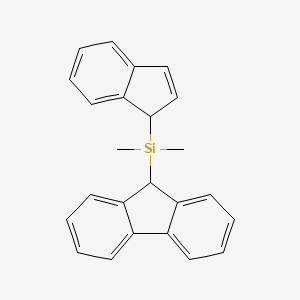


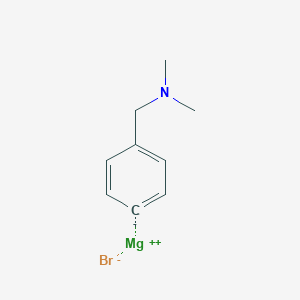
![4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)
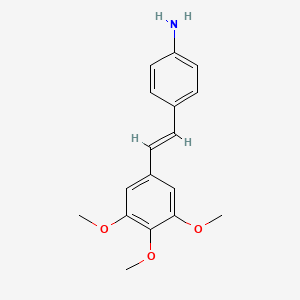

![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)
![Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6289425.png)
![Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate](/img/structure/B6289429.png)
![[S(R)]-N-[(1S)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289437.png)
